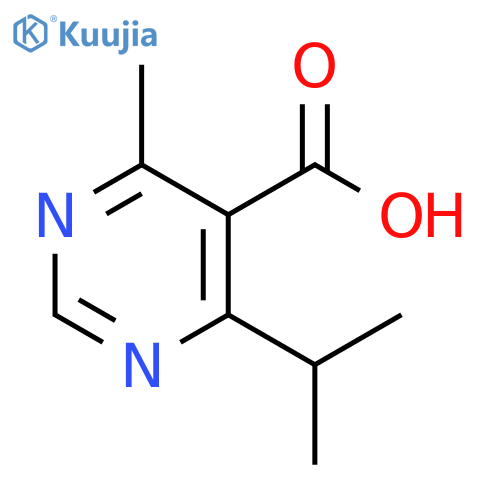

Cas no 1516456-13-5 (4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid)

1516456-13-5 structure

商品名:4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid

CAS番号:1516456-13-5

MF:C9H12N2O2

メガワット:180.203782081604

CID:5251658

4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid

-

- インチ: 1S/C9H12N2O2/c1-5(2)8-7(9(12)13)6(3)10-4-11-8/h4-5H,1-3H3,(H,12,13)

- InChIKey: GUGXVTXAETZESE-UHFFFAOYSA-N

- ほほえんだ: C1=NC(C(C)C)=C(C(O)=O)C(C)=N1

じっけんとくせい

- 密度みつど: 1.164±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 316.3±30.0 °C(Predicted)

- 酸性度係数(pKa): 0.53±0.32(Predicted)

4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-396104-10.0g |

4-methyl-6-(propan-2-yl)pyrimidine-5-carboxylic acid |

1516456-13-5 | 10.0g |

$5099.0 | 2023-03-02 | ||

| Enamine | EN300-396104-1.0g |

4-methyl-6-(propan-2-yl)pyrimidine-5-carboxylic acid |

1516456-13-5 | 1.0g |

$1544.0 | 2023-03-02 | ||

| Enamine | EN300-396104-2.5g |

4-methyl-6-(propan-2-yl)pyrimidine-5-carboxylic acid |

1516456-13-5 | 2.5g |

$3202.0 | 2023-03-02 | ||

| Enamine | EN300-396104-5.0g |

4-methyl-6-(propan-2-yl)pyrimidine-5-carboxylic acid |

1516456-13-5 | 5.0g |

$4055.0 | 2023-03-02 |

4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

1516456-13-5 (4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 68551-17-7(Isoalkanes, C10-13)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量